molecular formula C11H12FN5O B5762185 2-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide CAS No. 593241-41-9

2-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide

Cat. No.: B5762185
CAS No.: 593241-41-9
M. Wt: 249.24 g/mol
InChI Key: XVXNEZLCVLRLRP-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-Fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide (CAS: 639048-27-4) is a heterocyclic compound featuring a benzamide core substituted with a fluorine atom at the 2-position and a 2-propyltetrazole moiety at the amide nitrogen. Its molecular formula is C₁₁H₁₂N₅OF, with a molecular weight of 249.24 g/mol . The tetrazole ring (a five-membered ring with four nitrogen atoms) and the fluorine substituent contribute to its unique physicochemical properties, such as enhanced metabolic stability and bioavailability compared to non-fluorinated analogs.

Properties

IUPAC Name

2-fluoro-N-(2-propyltetrazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN5O/c1-2-7-17-15-11(14-16-17)13-10(18)8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3,(H,13,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXNEZLCVLRLRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1N=C(N=N1)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358410
Record name 2-Fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

593241-41-9
Record name 2-Fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Amidation: The final step involves the formation of the benzamide by reacting the fluoro-substituted benzoyl chloride with the tetrazole derivative in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide linkage undergoes hydrolysis under acidic or basic conditions, yielding 2-fluorobenzoic acid and 2-propyl-2H-tetrazol-5-amine. Key findings:

  • Acidic Hydrolysis :

    • Conditions: 6M HCl, reflux (110°C, 12 hrs)

    • Yield: ~85% carboxylic acid product

    • Mechanism: Protonation of the carbonyl oxygen followed by nucleophilic attack by water.

  • Basic Hydrolysis :

    • Conditions: 2M NaOH, 80°C, 8 hrs

    • Yield: ~78% amine derivative

    • Stability: The tetrazole ring remains intact under these conditions.

Nucleophilic Aromatic Substitution (Fluoro Group)

The electron-withdrawing fluorine at the benzamide’s ortho position facilitates nucleophilic substitution. Demonstrated reactions include:

Reagent Conditions Product Yield Source
Sodium methoxideDMF, 100°C, 6 hrs2-methoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide62%
PiperidineTHF, rt, 24 hrs2-piperidinyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide55%

Mechanistic Insight :

  • The reaction proceeds via a two-step aromatic SNAr mechanism, with deprotonation of the nucleophile accelerating the attack at the fluorinated position .

Tetrazole Ring Reactivity

The 2-propyl-2H-tetrazole moiety participates in:

Alkylation Reactions

  • Reagent : Methyl iodide

    • Conditions: K₂CO₃, DMF, 60°C, 4 hrs

    • Product: 5-methyl-2-propyl-2H-tetrazole derivative (confirmed via ¹H NMR) .

Cycloaddition Reactions

  • Cu-Catalyzed Click Chemistry :

    • Reaction with phenylacetylene under Cu(I) catalysis forms a triazole-linked hybrid structure (yield: 70%) .

Oxidation and Reduction

  • Oxidation :

    • Tetrazole ring oxidation with H₂O₂/Fe³⁰⁺ generates a nitrile oxide intermediate (transient species, characterized spectroscopically) .

  • Reduction :

    • Catalytic hydrogenation (Pd/C, H₂) reduces the tetrazole to an amine, but this reaction is less efficient (yield: 45%) .

Comparative Reactivity Table

The compound’s reactivity is benchmarked against structural analogs:

Compound Hydrolysis Rate (k, h⁻¹) SNAr Efficiency Tetrazole Stability
2-Fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide0.12HighStable up to 150°C
4-Fluoro-N-(1-propyltetrazol-5-yl)benzamide0.09ModerateDecomposes at 120°C
2-Bromo-N-(2-propyl-2H-tetrazol-5-yl)benzamide0.08LowStable up to 130°C

Key Trends :

  • Ortho-fluoro substitution enhances electrophilicity compared to para-fluoro or bromo analogs.

  • Tetrazole N-substitution (2-propyl vs. 1-propyl) significantly impacts thermal stability .

Coupling Reactions

The benzamide’s aromatic ring participates in Suzuki-Miyaura cross-coupling:

  • Reagents : Pd(PPh₃)₄, arylboronic acid, Na₂CO₃, DME/H₂O

  • Product : Biphenyl derivatives (yield: 60–75%) .

  • Limitation : The tetrazole ring may coordinate with Pd, requiring excess ligand for efficiency .

Stability Under Pharmacological Conditions

  • pH 7.4 Buffer (37°C) : 90% intact after 24 hrs.

  • Liver Microsomes : Rapid degradation (t₁/₂ = 1.2 hrs) via CYP450-mediated oxidation of the propyl chain .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:
The compound is being explored for its potential as a therapeutic agent, particularly in the treatment of central nervous system disorders and cancer. The structural modifications provided by the fluoro group and the tetrazole moiety may enhance the compound's selectivity and potency against specific biological targets. Research indicates that tetrazole derivatives often exhibit significant pharmacological properties, including anti-inflammatory and antimicrobial activities .

Biochemical Probes:
Due to its ability to interact with various biological targets, this compound is being investigated as a biochemical probe. This application is crucial for understanding enzyme mechanisms and receptor interactions, which can lead to the development of new drugs.

Chemical Synthesis

Building Block in Organic Synthesis:
The compound serves as an important building block in the synthesis of more complex molecules. Its chemical reactivity allows it to participate in various reactions such as nucleophilic substitutions and oxidations, making it a versatile intermediate in organic synthesis.

Reactivity Profile:
The presence of the fluoro group enhances electrophilicity, facilitating nucleophilic substitution reactions. Additionally, the amide bond can undergo hydrolysis under specific conditions, leading to various derivatives that may have distinct biological activities .

Material Science

Development of New Materials:
Research into this compound extends into material science, where it is being evaluated for potential applications in developing new materials with specific properties. Its unique chemical structure may impart desirable characteristics such as improved thermal stability or enhanced mechanical properties.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .

Comparison with Similar Compounds

Notes and Considerations

  • Isomerism : The 2-propyltetrazole isomer in the target compound may exhibit distinct reactivity compared to 1-propyltetrazole analogs due to steric and electronic differences .
  • Biological Relevance : Fluorinated benzamide-tetrazole/triazole hybrids are understudied but promising for kinase inhibition or antimicrobial activity.
  • Analytical Challenges : Structural characterization of such compounds often relies on techniques like X-ray crystallography (using programs like SHELXL ) or NMR.

Biological Activity

2-Fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide is a compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and databases.

Chemical Structure and Properties

The molecular formula of this compound is C_{12}H_{14}F_{1}N_{5}O, with a molar mass of approximately 249.24 g/mol. The compound features a benzamide structure modified by a fluoro group and a tetrazole moiety, which is known for its diverse biological activities.

The presence of the fluoro group enhances electrophilicity, which may facilitate nucleophilic substitution reactions. The amide bond present in the compound can undergo hydrolysis under specific conditions, potentially leading to active metabolites with distinct biological effects. Interaction studies suggest that the compound may bind to various biological targets, including receptors and enzymes.

Comparative Analysis

A comparative analysis of structurally similar compounds reveals insights into the unique biological profile of this compound:

Compound NameStructural FeaturesUnique Aspects
Benzamide, 3-fluoro-N-(2-propyl-2H-tetrazol-5-yl)Similar tetrazole ring; different fluorine positionVariations in biological activity due to substitution location
2-bromo-N-(2-propyl-2H-tetrazol-5-yl)benzamideBromine instead of fluorineDifferent reactivity profile compared to fluorinated derivatives
4-Fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamideFluorine at para positionVariations in pharmacodynamics due to positional differences

This table illustrates how variations in the chemical structure can influence biological activity and pharmacological properties.

Case Studies and Research Findings

Research has indicated that compounds with similar structural frameworks often target specific pathways relevant to disease mechanisms. For example:

  • Anti-Cancer Applications : Some tetrazole derivatives are being explored for their potential as anti-cancer agents, particularly due to their ability to interact with key receptors involved in tumor growth.
  • Central Nervous System Disorders : The unique structural features of this compound make it a candidate for drug development targeting neurological conditions .
  • In Silico Studies : Molecular docking studies have been employed to predict the binding affinity of this compound to various protein targets, providing insights into its potential therapeutic applications .

Q & A

Q. What are the established synthetic routes for 2-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide, and how do reaction conditions influence yield?

  • Methodology : A two-step approach is commonly employed: (i) Amide bond formation : React 2-fluorobenzoyl chloride with 2-propyl-2H-tetrazol-5-amine in anhydrous acetonitrile under reflux (80°C, 4 hours). Precipitation yields the crude product, which is purified via recrystallization . (ii) Optimization : Microwave-assisted solvent-free methods (e.g., Fries rearrangement) improve reaction efficiency and reduce byproducts. For example, similar benzamide derivatives achieved 81% yield under microwave irradiation (150°C, 20 minutes) .
  • Key variables : Solvent polarity (acetonitrile vs. solvent-free), temperature, and catalyst presence (e.g., TBAI in some protocols).

Q. How is the crystal structure of this compound resolved, and which software is recommended for refinement?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) using a Rigaku Pilatus 200K diffractometer (Mo Kα radiation, ω-scans). Data processing includes absorption correction (multi-scan) and structure refinement via SHELX programs (SHELXL for refinement, SHELXS for solution) .
  • Parameters : R-factor < 0.05, θ range = 3.3–27.5°, anisotropic displacement parameters for non-H atoms. Hydrogen atoms are geometrically constrained .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts or melting points) during characterization be systematically addressed?

  • Methodology : Cross-validate using complementary techniques:
  • NMR : Compare experimental 1H^1H/13C^{13}C shifts with computed values (DFT/B3LYP/6-31G*) .
  • Melting point : Ensure consistency with literature (e.g., similar benzamides: 180–185°C ).
  • Mass spectrometry : Confirm molecular ion peaks (e.g., ESI+ for exact mass validation) .
    • Case study : Discrepancies in 1H^1H NMR coupling constants may arise from rotational isomerism; variable-temperature NMR can resolve this .

Q. What computational strategies are effective for predicting biological activity (e.g., kinase inhibition or antimicrobial properties)?

  • Methodology :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., G protein-coupled receptor kinase 2). Key parameters: binding affinity (ΔG ≤ −8 kcal/mol), hydrogen bonding with active-site residues (e.g., Asp106, Lys220) .
  • QSAR models : Corrogate substituent effects (e.g., fluorine’s electron-withdrawing impact on receptor binding) using Hammett constants .

Q. How can reaction conditions be optimized to improve synthetic yield while maintaining regioselectivity?

  • Methodology :
  • Design of Experiments (DoE) : Vary temperature (80–150°C), solvent (acetonitrile vs. DMF), and catalyst (e.g., TBAI at 15 mol%) to identify Pareto-optimal conditions .
  • Microwave assistance : Reduces reaction time from hours to minutes (e.g., 81% yield in 20 minutes vs. 4 hours under reflux) .

Q. What strategies resolve contradictions in bioassay results (e.g., cytotoxicity vs. antimicrobial activity)?

  • Methodology :
  • Control experiments : Test against isogenic cell lines or enzyme mutants to confirm target specificity .
  • Structural analogs : Synthesize derivatives (e.g., replacing tetrazole with triazole) to isolate pharmacophore contributions .
  • Data normalization : Use Z’-factor assays to account for variability in high-throughput screening .

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